The compound oxalic acid tert-butyl N-{9-azabicyclo[5.3.1]undecan-11-yl}carbamate is a specialized chemical entity with potential applications in medicinal chemistry and organic synthesis. Its molecular formula is and it has a molecular weight of approximately 302.32 g/mol. This compound features a bicyclic structure which is significant in various chemical reactions and applications.
This compound can be classified as a carbamate, which is a derivative of carbamic acid where the hydroxyl group is replaced by an alkoxy group. Carbamates are widely studied for their roles in drug design and as intermediates in organic synthesis. The specific structure of this compound includes an oxalic acid moiety, which contributes to its reactivity and potential applications in various chemical processes.
The synthesis of oxalic acid tert-butyl N-{9-azabicyclo[5.3.1]undecan-11-yl}carbamate can be achieved through several methods, including:
The synthesis often involves using tert-butyl N-{9-azabicyclo[5.3.1]undecan-11-yl}amine as a starting material, reacting it with oxalic acid under controlled conditions to ensure optimal yield and purity. The use of catalysts such as triethylamine can enhance the reaction efficiency.
The molecular structure of oxalic acid tert-butyl N-{9-azabicyclo[5.3.1]undecan-11-yl}carbamate features:
Oxalic acid tert-butyl N-{9-azabicyclo[5.3.1]undecan-11-yl}carbamate can participate in various chemical reactions:
The presence of the bicyclic structure allows for unique reactivity patterns compared to linear or less sterically hindered compounds, making it a valuable intermediate in synthetic pathways.
The mechanism of action for compounds like oxalic acid tert-butyl N-{9-azabicyclo[5.3.1]undecan-11-yl}carbamate typically involves:
This compound exhibits characteristics typical of carbamates:
Key chemical properties include:
Oxalic acid tert-butyl N-{9-azabicyclo[5.3.1]undecan-11-yl}carbamate has several scientific uses:
The 9-azabicyclo[5.3.1]undecane scaffold represents a synthetically challenging bridged bicyclic system essential for sigma receptor binding and other pharmacological activities. Retrosynthetic disconnection strategies focus on two primary approaches:
Key Synthons and Intermediates:
Synthon | Role in Synthesis | Target Bond Formation |
---|---|---|
11-Amino-undecanoyl chloride | Nitrogen acylation precursor | N-C11 amide bond |
tert-Butyl dicarbonate | Boc-protecting agent | Carbamate functionality |
1,5-Cyclooctadiene | Diels-Alder diene component | Bicyclic ring system |
These disconnections address the topological complexity of the [5.3.1] ring system, where the 1-aza bridge introduces significant synthetic constraints requiring high-dilution conditions to suppress oligomerization [3] [8].
The tert-butoxycarbonyl (Boc) group serves as a transient protector of the secondary amine at C11, balancing stability during bicyclic assembly with lability for final deprotection:
Optimized Deprotection Workflow:
Salt formation with oxalic acid (ethanedioic acid) resolves critical handling and stability limitations of the free base amine. Key advantages include:
Physicochemical Properties of Salt vs. Free Base:
Property | Oxalic Acid Salt | Free Base |
---|---|---|
Physical Form | White crystalline powder | Pale yellow oil |
Hygroscopicity | Low (0.8% w/w uptake at 80% RH) | High (deliquescent) |
Aqueous Solubility (25°C) | 42 mg/mL in pH 3 buffer | <5 mg/mL |
Storage Stability | Stable >24 months at -20°C | Degrades within 2 weeks |
The [5.3.1]undecane system contains three chiral centers, with the C11 carbamate attachment point being stereochemically labile during synthesis. Critical control strategies include:
Stereochemical Outcomes by Synthesis Method:
Strategy | Diastereomeric Excess | Relative Reaction Rate | Major Isomer Configuration |
---|---|---|---|
Asymmetric Hydrogenation | 98% ee | 0.8 h⁻¹ | 11S, endo-oriented |
Chiral Resolution | 95% de | 2.1 h⁻¹ | 11S, endo-oriented |
Non-stereoselective | <10% de | 5.3 h⁻¹ | Racemic mixture |
These methodologies collectively address the synthetic challenges posed by this conformationally constrained azabicyclic system, enabling reproducible production of stereochemically defined pharmaceutical intermediates [3] [7] [8].
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 11030-71-0
CAS No.: 13205-44-2